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molecular formula C9H8Cl2O2 B8688717 4-(2-chloroethoxy)benzoyl Chloride

4-(2-chloroethoxy)benzoyl Chloride

Cat. No. B8688717
M. Wt: 219.06 g/mol
InChI Key: XPMZFKWAFWMRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090949

Procedure details

In a 250-ml flask are combined 4-(2-chloroethoxy)benzoic acid (2.58 g, 12.9 mmol), dimethylformamide (0.2 ml) and 1,2-dichloroethane (50 ml). Oxalyl chloride (1.35 ml) is added dropwise and the reaction mixture stirred overnight at room temperature. The reaction becomes homogeneous after stirring several hours. After an overnight stir, the solvent is evaporated to dryness, and the solid product is redissolved in 1,2-dichloroethane (2×50 mL) and evaporated. The product is used as is in subsequent reactions.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1.CN(C)C=O.C(Cl)(=O)C([Cl:22])=O>ClCCCl>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:22])=[O:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
ClCCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250-ml flask are combined
STIRRING
Type
STIRRING
Details
after stirring several hours
STIRRING
Type
STIRRING
Details
After an overnight stir
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the solid product is redissolved in 1,2-dichloroethane (2×50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCOC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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